Sifuvirtide

Description

Properties

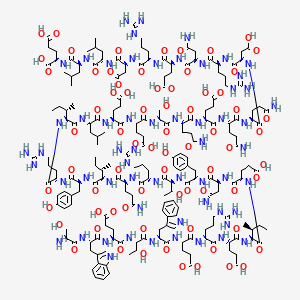

Molecular Formula |

C201H307N59O71 |

|---|---|

Molecular Weight |

4686 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-carboxybutanoyl]amino]-3-hydroxybutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-carboxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-4-oxobutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-oxopentanoyl]amino]-3-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]-4-carboxybutanoyl]amino]-5-oxopentanoyl]amino]-5-oxopentanoyl]amino]-3-carboxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-oxobutanoyl]amino]-4-carboxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]pentanedioic acid |

InChI |

InChI=1S/C201H307N59O71/c1-15-93(10)156(257-177(311)124(54-67-151(285)286)235-162(296)109(31-22-70-219-197(209)210)226-168(302)119(49-62-146(275)276)237-184(318)133(81-101-87-225-108-30-21-19-28-105(101)108)254-195(329)160(97(14)264)259-178(312)125(55-68-152(287)288)239-183(317)132(244-161(295)106(202)88-261)80-100-86-224-107-29-20-18-27-104(100)107)191(325)242-123(53-66-150(283)284)173(307)249-135(83-144(208)272)186(320)247-131(79-99-38-42-103(266)43-39-99)189(323)260-159(96(13)263)194(328)241-112(34-25-73-222-200(215)216)163(297)232-117(47-60-142(206)270)176(310)258-158(95(12)17-3)193(327)253-130(78-98-36-40-102(265)41-37-98)182(316)229-113(35-26-74-223-201(217)218)175(309)256-157(94(11)16-2)192(326)252-129(77-92(8)9)179(313)236-121(51-64-148(279)280)171(305)234-122(52-65-149(281)282)174(308)255-138(89-262)190(324)240-115(45-58-140(204)268)167(301)233-118(48-61-145(273)274)170(304)230-114(44-57-139(203)267)166(300)231-116(46-59-141(205)269)172(306)251-136(84-154(291)292)187(321)228-111(33-24-72-221-199(213)214)164(298)248-134(82-143(207)271)185(319)238-120(50-63-147(277)278)169(303)227-110(32-23-71-220-198(211)212)165(299)250-137(85-155(293)294)188(322)246-128(76-91(6)7)181(315)245-127(75-90(4)5)180(314)243-126(196(330)331)56-69-153(289)290/h18-21,27-30,36-43,86-87,90-97,106,109-138,156-160,224-225,261-266H,15-17,22-26,31-35,44-85,88-89,202H2,1-14H3,(H2,203,267)(H2,204,268)(H2,205,269)(H2,206,270)(H2,207,271)(H2,208,272)(H,226,302)(H,227,303)(H,228,321)(H,229,316)(H,230,304)(H,231,300)(H,232,297)(H,233,301)(H,234,305)(H,235,296)(H,236,313)(H,237,318)(H,238,319)(H,239,317)(H,240,324)(H,241,328)(H,242,325)(H,243,314)(H,244,295)(H,245,315)(H,246,322)(H,247,320)(H,248,298)(H,249,307)(H,250,299)(H,251,306)(H,252,326)(H,253,327)(H,254,329)(H,255,308)(H,256,309)(H,257,311)(H,258,310)(H,259,312)(H,260,323)(H,273,274)(H,275,276)(H,277,278)(H,279,280)(H,281,282)(H,283,284)(H,285,286)(H,287,288)(H,289,290)(H,291,292)(H,293,294)(H,330,331)(H4,209,210,219)(H4,211,212,220)(H4,213,214,221)(H4,215,216,222)(H4,217,218,223)/t93-,94-,95-,96+,97+,106-,109-,110-,111-,112-,113-,114-,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,132-,133-,134-,135-,136-,137-,138-,156-,157-,158-,159-,160-/m0/s1 |

InChI Key |

WIOOVJJJJQAZGJ-ISHQQBGZSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC5=CNC6=CC=CC=C65)NC(=O)[C@H](CO)N |

Canonical SMILES |

CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C(C)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)N)C(=O)NC(C(C)CC)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)CC)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CO)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)O)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(C(C)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CO)N |

Origin of Product |

United States |

Foundational & Exploratory

Sifuvirtide: A Technical Overview of a Novel HIV-1 Fusion Inhibitor

An In-depth Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, design, mechanism of action, and preclinical/clinical evaluation of Sifuvirtide, a potent, next-generation HIV-1 fusion inhibitor.

Introduction: The Challenge of HIV-1 Entry Inhibition

The entry of Human Immunodeficiency Virus Type 1 (HIV-1) into host cells is a complex, multi-step process mediated by the viral envelope glycoprotein (Env) complex, comprised of gp120 and gp41 subunits. This process represents a critical target for antiretroviral therapy. Fusion inhibitors are a class of antiretroviral drugs that block the conformational changes in gp41 required for the fusion of the viral and cellular membranes, thereby preventing viral entry.

Enfuvirtide (T20), the first clinically approved HIV-1 fusion inhibitor, demonstrated the viability of this therapeutic strategy. However, its clinical utility is hampered by a low genetic barrier to resistance and the need for twice-daily injections.[1][2] This spurred the development of next-generation fusion inhibitors with improved potency, broader activity against resistant strains, and more favorable pharmacokinetic profiles. This compound (SFT) emerged from these efforts as a promising candidate.[1]

Discovery and Rational Design of this compound

This compound was rationally designed based on the three-dimensional structure of the HIV-1 gp41 fusogenic core conformation.[1] The design strategy aimed to improve upon the first-generation inhibitor, Enfuvirtide (T20).

The gp41 protein contains two key helical regions: the N-terminal heptad repeat (NHR) and the C-terminal heptad repeat (CHR). During viral fusion, these regions interact to form a stable six-helix bundle (6-HB), which brings the viral and cellular membranes into close proximity for fusion.[3][4]

This compound, a 36-amino acid synthetic peptide, was engineered based on the C34 peptide, a segment of the CHR.[3][5] Key modifications were introduced to enhance its binding affinity and stability:

-

Introduction of Salt Bridges: Charged glutamic acid and lysine residues were strategically placed at solvent-accessible sites to form intra- and inter-helical salt bridges, stabilizing the helical conformation of the peptide.[3][4]

-

Enhanced NHR Binding: The residues responsible for binding to the hydrophobic grooves of the NHR trimer were maintained and optimized.[3]

-

Pocket-Binding Domain (PBD): Unlike T20, this compound's design incorporates a pocket-binding domain that interacts with a conserved hydrophobic pocket on the NHR, contributing to its high potency.[6]

-

N-terminal Serine: A serine residue was added to the N-terminus to increase helical stability.[3]

-

Threonine Substitution: An glutamic acid at position 119 was replaced with threonine to enhance binding to the NHR pocket.[3]

These modifications resulted in a peptide with significantly improved binding stability and antiviral activity compared to Enfuvirtide.[3]

Mechanism of Action

This compound acts as a competitive inhibitor of HIV-1 fusion. It mimics the CHR region of gp41 and binds with high affinity to the NHR region of the viral gp41 in its pre-hairpin intermediate state.[4] This binding event physically obstructs the interaction between the viral NHR and CHR regions, thereby preventing the formation of the critical six-helix bundle.[1][3] By blocking this final conformational change, this compound effectively halts the membrane fusion process and prevents the entry of the viral capsid into the host cell.[7]

Quantitative Data

In Vitro Antiviral Activity

This compound has demonstrated potent inhibitory activity against a broad range of HIV-1 isolates, including various subtypes and strains resistant to other antiretroviral drugs.

Table 1: Inhibitory Activity of this compound against Diverse HIV-1 Pseudoviruses

| HIV-1 Subtype | This compound Mean IC₅₀ (nM) | T20 Mean IC₅₀ (nM) |

|---|---|---|

| Subtype A | 1.81 | 13.86 |

| Subtype B | 10.35 | 189.20 |

| Subtype C | 3.84 | 57.41 |

Data from reference[4]

Table 2: Comparative Efficacy against Wild-Type and Enfuvirtide-Resistant HIV-1 Strains

| HIV-1 Strain | This compound IC₅₀ (nM) | Enfuvirtide (T20) IC₅₀ (nM) | Fold Difference (T20/SFT) |

|---|---|---|---|

| HIV-1 IIIB (X4, Wild-type) | 0.8 | 1.9 | 2.4 |

| HIV-1 Bal (R5, Wild-type) | 0.7 | 1.5 | 2.1 |

| NL4-3V38A (T20-resistant) | 2.9 | 45.1 | 15.6 |

| NL4-3V38A/N42D (T20-resistant) | 12.3 | 181.2 | 14.7 |

Data from reference[6]

Clinical Pharmacokinetics

Phase Ia clinical studies involving healthy volunteers have provided initial data on the safety and pharmacokinetic profile of this compound.

Table 3: Pharmacokinetic Properties of this compound (Phase Ia)

| Administration | Decay Half-life (hours) |

|---|---|

| Single Dose | 20.0 ± 8.6 |

| Multiple Doses | 26.0 ± 7.9 |

Data from reference[1]

Resistance Profile

While this compound is effective against many T20-resistant strains, in vitro studies have identified mutations that can confer resistance to this compound. These mutations are primarily located in the N-terminal heptad repeat region of gp41.[8]

Key resistance-associated substitutions include V38A, A47I, and Q52R in the NHR.[3][9] A secondary mutation, N126K in the CHR, has also been observed.[3][8] Interestingly, some this compound-resistant mutants exhibit cross-resistance to Enfuvirtide.[10] The development of modified versions of this compound, such as MTSFT which incorporates an "M-T hook" structure, has shown promise in overcoming this resistance.[9][11]

Experimental Protocols

HIV-1 Env-Mediated Cell-Cell Fusion Assay

This assay quantifies the ability of a compound to inhibit the fusion of cells expressing the HIV-1 Env glycoprotein with cells expressing CD4 and a coreceptor (CXCR4 or CCR5).

Methodology:

-

Cell Lines:

-

Effector cells (e.g., H9/IIIB) chronically infected with an HIV-1 strain, expressing Env on their surface.

-

Target cells (e.g., MT-2) expressing CD4 and the appropriate coreceptors.

-

-

Procedure:

-

Effector and target cells are co-cultured in the presence of varying concentrations of the inhibitor (e.g., this compound).

-

Fusion between the cells leads to the formation of multinucleated giant cells (syncytia).

-

After a defined incubation period (e.g., 24 hours), the number of syncytia is quantified under a microscope.

-

-

Data Analysis:

-

The concentration of the inhibitor that reduces the number of syncytia by 50% (IC₅₀) is calculated.

-

Single-Round Viral Infectivity Assay

This assay measures the inhibition of viral entry using pseudoviruses that are capable of only a single round of infection.

Methodology:

-

Pseudovirus Production:

-

Co-transfect producer cells (e.g., 293T) with an Env-deficient HIV-1 backbone plasmid (containing a reporter gene like luciferase or GFP) and a plasmid expressing the desired HIV-1 Env glycoprotein.

-

-

Infection:

-

Harvest the pseudovirus-containing supernatant.

-

Incubate target cells (e.g., TZM-bl) with the pseudovirus in the presence of serial dilutions of this compound.

-

-

Readout:

-

After a set incubation period (e.g., 48-72 hours), measure the reporter gene expression (e.g., luciferase activity).

-

-

Data Analysis:

-

The IC₅₀ is determined as the concentration of this compound that reduces reporter gene expression by 50% compared to the no-drug control.

-

Six-Helix Bundle (6-HB) Formation Assay

This biophysical assay assesses the ability of an inhibitor to block the interaction between the NHR and CHR peptides of gp41.

Methodology:

-

Reagents:

-

Synthetic NHR peptide (e.g., N36).

-

Synthetic CHR peptide (e.g., C34).

-

-

Procedure:

-

Mix the NHR and CHR peptides. The formation of the stable 6-HB can be detected by methods such as circular dichroism (CD) spectroscopy, which shows a characteristic alpha-helical spectrum, or by native polyacrylamide gel electrophoresis (N-PAGE), where the 6-HB complex migrates as a distinct band.

-

To test inhibition, the NHR peptide is pre-incubated with varying concentrations of this compound before the addition of the CHR peptide.

-

-

Analysis:

-

The prevention of the 6-HB formation is observed as a decrease in the CD signal or the disappearance of the 6-HB band on the gel.

-

Conclusion

This compound represents a significant advancement in the development of HIV-1 fusion inhibitors. Its rational design has resulted in a potent peptide with broad activity against diverse HIV-1 strains, including those resistant to the first-generation inhibitor, Enfuvirtide. Clinical data, though early, suggests a favorable pharmacokinetic profile allowing for less frequent dosing. The detailed understanding of its mechanism of action and resistance pathways provides a solid foundation for its clinical development and for the design of future generations of HIV entry inhibitors.

References

- 1. Design and evaluation of this compound, a novel HIV-1 fusion inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesized peptide inhibitors of HIV-1 gp41-dependent membrane fusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Molecular mechanism of HIV-1 resistance to this compound, a clinical trial–approved membrane fusion inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Broad Antiviral Activity and Crystal Structure of HIV-1 Fusion Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of Entry Inhibitors for HIV-1 via a New De Novo Protein Design Framework - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synergistic efficacy of combination of Enfuvirtide and this compound, the first and next generation HIV fusion inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. In Vitro Selection and Characterization of HIV-1 Variants with Increased Resistance to this compound, a Novel HIV-1 Fusion Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Molecular mechanism of HIV-1 resistance to this compound, a clinical trial-approved membrane fusion inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound, a potent HIV fusion inhibitor peptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Crystal Structure of Sifuvirtide in Complex with HIV-1 gp41: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the crystal structure of Sifuvirtide (SFT), a potent HIV-1 fusion inhibitor, in complex with its target, the N-terminal heptad repeat (NHR) region of the viral glycoprotein gp41. Understanding this complex's three-dimensional structure is crucial for elucidating this compound's mechanism of action and for the rational design of next-generation HIV fusion inhibitors.

Introduction: HIV-1 Entry and the Role of gp41

Human Immunodeficiency Virus Type 1 (HIV-1) entry into a host cell is a multi-step process mediated by the viral envelope glycoprotein (Env) complex, a trimer of gp120 and gp41 heterodimers. The process begins with the gp120 subunit binding to the CD4 receptor on the target cell surface, which triggers conformational changes exposing a binding site for a coreceptor (CCR5 or CXCR4). This coreceptor binding induces a major structural rearrangement in the gp41 subunit, exposing its hydrophobic fusion peptide, which inserts into the target cell membrane.

Subsequently, gp41 refolds into a highly stable six-helix bundle (6-HB) structure, also known as a trimer-of-hairpins. This structure is formed by three N-terminal heptad repeat (NHR) regions creating a central, parallel coiled-coil, and three C-terminal heptad repeat (CHR) regions packing in an antiparallel fashion into the grooves of the NHR trimer.[1] The formation of this 6-HB pulls the viral and cellular membranes into close proximity, driving membrane fusion and allowing the viral core to enter the cytoplasm.[1]

This compound is a synthetic peptide designed to mimic the CHR region of gp41. It competitively binds to the NHR region during the pre-hairpin intermediate stage, effectively preventing the formation of the fusogenic 6-HB and thereby blocking viral entry.[2][3]

Mechanism of this compound Inhibition

This compound's inhibitory action is a direct interruption of the gp41 conformational changes required for membrane fusion. By binding with high affinity to the transiently exposed NHR coiled-coil, it occupies the binding grooves that would otherwise be engaged by the endogenous CHR helices. This dominant-negative action stalls the fusion process, preventing the virus from entering the host cell. The following diagram illustrates this mechanism.

Crystal Structure of the this compound-gp41 Complex

The crystal structure of this compound in complex with a model NHR peptide (N36) was solved to a resolution of 1.7 Å, providing atomic-level detail of the interaction.[1] The structure, available in the Protein Data Bank (PDB) under the accession code 3VIE , reveals a canonical six-helix bundle.[4][5] In this assembly, three N36 peptides form the central parallel coiled-coil, and three this compound peptides bind in an antiparallel orientation to the hydrophobic grooves on the surface of the N36 trimer.[1]

The quantitative data from the X-ray diffraction experiment are summarized below.

| Parameter | Value | Reference |

| PDB ID | 3VIE | [4] |

| Resolution (Å) | 1.70 | [1] |

| Space Group | C2 | [1] |

| Unit Cell Dimensions (Å) | a=97.9, b=56.2, c=58.2 | [4] |

| Unit Cell Angles (°) | α=90, β=118.9, γ=90 | [4] |

| Molecules per Asymmetric Unit | 1 (3 SFT chains, 3 N36 chains) | [1] |

| R-work / R-free | 0.201 / 0.231 | [4] |

The high-resolution structure fully supports the rational design of this compound and highlights the key interactions responsible for its potent inhibitory activity.

-

Helical Conformation : this compound adopts a fully helical conformation, which is stabilized by multiple engineered, intra-chain salt bridges.[1]

-

Inter-helical Interactions : The design of this compound introduces novel inter-helical salt bridges and hydrogen bonds that enhance its binding affinity to the NHR trimer compared to endogenous CHR peptides.[1][4]

-

Hydrophobic Pocket Stabilization : A key feature of the gp41 6-HB is a deep hydrophobic pocket on the NHR trimer.[6] The this compound structure shows that residue Thr-119 serves to stabilize this critical pocket, contributing to the stability of the complex.[1][4]

-

N-terminal Stabilization : An extra serine residue and an acetyl group at the N-terminus of this compound help stabilize the α-helicity of this region.[1][4]

Quantitative Analysis of this compound Activity

This compound demonstrates potent and broad anti-HIV activity against diverse subtypes and variants, including those with cross-resistance to first-generation fusion inhibitors like Enfuvirtide (T20).[1][3]

| HIV-1 Strain / Variant | Type | IC₅₀ (nM) | Reference |

| HIV-1 IIIB | Laboratory-adapted (X4) | 1.7 | [3] |

| HIV-1 Bal | Laboratory-adapted (R5) | 3.2 | [3] |

| Primary Isolate 92HT593 | Subtype B | 0.34 | [3] |

| Primary Isolate 92UG037 | Subtype A | 1.2 | [3] |

| Primary Isolate 93IN101 | Subtype C | 1.4 | [3] |

| T20-Resistant Mutant | V38A in gp41 | 11.5 | [3] |

Experimental Protocols

The determination of the this compound-N36 complex structure involved several key experimental stages, from peptide preparation to crystallographic analysis.

This compound and the NHR-mimicking peptide N36 were chemically synthesized and purified using standard solid-phase peptide synthesis and reverse-phase high-performance liquid chromatography (HPLC). To form the complex, the purified peptides were mixed in equimolar ratios, dissolved in a denaturing buffer (e.g., 6 M guanidine HCl), and then dialyzed against a refolding buffer (e.g., phosphate-buffered saline) to allow for the self-assembly of the six-helix bundle.

The purified this compound-N36 complex was concentrated and subjected to crystallization screening using the hanging-drop vapor-diffusion method. Crystals suitable for X-ray diffraction were obtained and cryo-protected. Complete diffraction data were collected at a synchrotron source (beamline PX III SLS, Villigen, Switzerland) using X-rays with a wavelength of 1.000 Å.[1]

The structure of the this compound-N36 complex was solved by the molecular replacement method using a previously determined HIV-1 gp41 core structure (PDB ID: 1ENV) as a search model.[1] The initial model was then refined against the collected diffraction data using crystallographic software packages (e.g., Phaser from the CCP4 suite), involving iterative cycles of manual model building and automated refinement until the model converged and agreed with the experimental data.[1]

Conclusion

The high-resolution crystal structure of this compound in complex with the gp41 NHR provides a definitive structural basis for its potent and broad anti-HIV-1 activity. The detailed molecular interactions revealed by this structure validate the rational design principles employed in its development, such as the introduction of stabilizing salt bridges and optimization of interactions within the conserved hydrophobic pocket.[1] This structural information is invaluable for the ongoing development of more potent, second-generation fusion inhibitors with improved pharmacokinetic properties and higher barriers to the development of drug resistance.

References

- 1. Broad Antiviral Activity and Crystal Structure of HIV-1 Fusion Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Design and evaluation of this compound, a novel HIV-1 fusion inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. rcsb.org [rcsb.org]

- 5. wwPDB: pdb_00003vie [wwpdb.org]

- 6. Molecular mechanism of HIV-1 resistance to this compound, a clinical trial–approved membrane fusion inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

Molecular Interactions of Sifuvirtide with Viral Envelope Proteins: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Sifuvirtide (SFT) is a potent, next-generation peptide-based human immunodeficiency virus type 1 (HIV-1) fusion inhibitor.[1][2] It was rationally designed based on the three-dimensional structure of the gp41 fusogenic core to offer improved efficacy, pharmacokinetic properties, and a better resistance profile compared to the first-generation inhibitor, Enfuvirtide (T20).[3][4] This document provides a comprehensive technical overview of the molecular interactions between this compound and the HIV-1 envelope glycoprotein gp41, the mechanism of inhibition, quantitative binding data, and the molecular basis of viral resistance. Detailed experimental protocols and visual diagrams are included to facilitate a deeper understanding for research and development applications.

HIV-1 Entry and the Mechanism of Fusion Inhibition

HIV-1 entry into a host cell is a multi-step process mediated by the viral envelope (Env) glycoprotein complex, a trimer of gp120 and gp41 heterodimers.[5][6] The process begins with the gp120 subunit binding to the CD4 receptor and a coreceptor (CCR5 or CXCR4) on the target cell surface.[7][8] This binding triggers a series of conformational changes in gp41, exposing its N-terminal fusion peptide, which then inserts into the host cell membrane.[5][9]

Subsequently, gp41 refolds into a highly stable six-helix bundle (6-HB) structure. This structure is formed by the antiparallel packing of three N-terminal heptad repeat (NHR) regions, which form a central trimeric coiled-coil, and three C-terminal heptad repeat (CHR) regions, which pack into the hydrophobic grooves of the NHR trimer.[5][9] The formation of this 6-HB juxtaposes the viral and cellular membranes, driving membrane fusion and allowing the viral core to enter the cell cytoplasm.[9][10]

This compound functions by mimicking the CHR region of gp41. It competitively binds to the NHR region in its transient, pre-hairpin intermediate state, thereby preventing the interaction between the viral NHR and CHR domains.[3][5] This action effectively blocks the formation of the 6-HB, halting the fusion process and preventing viral entry.[4][9]

Structural Basis of this compound Interaction

The high potency of this compound is rooted in its specific molecular design, which enhances its binding affinity and stability.[5] Unlike Enfuvirtide (T20), which is derived directly from the native CHR sequence, this compound is an engineered peptide.[6] Its design incorporates charged glutamic acid and lysine residues to create stabilizing inter-helical salt bridges and hydrogen bonds with the NHR trimer.[5]

A key feature of this compound is its interaction with a deep hydrophobic pocket on the surface of the NHR coiled-coil.[9][11] This pocket is critical for the stability of the 6-HB core. This compound's N-terminal sequence contains a pocket-binding domain (PBD) that fits into this cavity, a feature absent in T20.[6][9] The crystal structure of this compound complexed with the NHR peptide N36 confirms that this compound adopts a fully helical conformation, stabilized by these engineered interactions.[5] Furthermore, the substitution of Thr-119 in the this compound sequence serves to stabilize its binding within the hydrophobic NHR pocket.[5]

Quantitative Analysis of this compound Activity

The antiviral potency of this compound has been quantified against a broad range of HIV-1 subtypes and drug-resistant variants. The tables below summarize key data from published studies.

Table 1: In Vitro Antiviral Activity of this compound

This table presents the 50% inhibitory concentration (IC50) or 50% effective concentration (EC50) of this compound against various HIV-1 strains compared to Enfuvirtide.

| HIV-1 Strain/Isolate | This compound IC50/EC50 (nM) | Enfuvirtide IC50/EC50 (nM) | Reference |

| Cell-Cell Fusion (Generic) | 1.2 ± 0.2 | 23 ± 6 | [12] |

| HIV-1 IIIB (Lab-adapted, X4) | 0.28 nM (EC50) | 5.19 nM (EC50) | [13] |

| HIV-1 Bal (Lab-adapted, R5) | ~1.0 nM (IC50) | ~25 nM (IC50) | [14] |

| T20-Resistant Strains | Highly effective (specific values vary) | High resistance | [3] |

| Diverse Primary Isolates | Potent activity across subtypes A, B, C | - | [5] |

Table 2: Impact of Resistance Mutations on this compound Activity

This table shows the fold-increase in resistance to this compound conferred by specific mutations in the gp41 NHR region.

| Mutation in gp41 NHR | Fold Resistance to this compound | Reference |

| V38A | 7.93 | [9] |

| A47I | 4.58 | [9] |

| Q52R | 39.49 | [9] |

| V38A/A47I | >100 (approx.) | [9] |

| V38A/A47I/Q52R | >100 (approx.) | [9] |

Table 3: Biophysical Characterization of this compound-NHR Complex

This table summarizes data on the thermostability (melting temperature, Tm) of the complex formed between this compound and NHR peptides, a measure of binding stability.

| Complex | Melting Temperature (Tm) in °C | Method | Reference |

| N36 / this compound | 72 | Circular Dichroism | [6] |

| N36 / C34 | 62 | Circular Dichroism | [6] |

| N36 (V38A mutant) / this compound | Reduced stability | Circular Dichroism | [9] |

| N36 (Q52R mutant) / this compound | Reduced stability | Circular Dichroism | [9] |

| N36 (A47I mutant) / this compound | Enhanced stability | Circular Dichroism | [9] |

Molecular Basis of Resistance

Resistance to this compound primarily arises from mutations within the inhibitor's binding site in the NHR of gp41.[7][9] Studies have identified several key substitutions:

-

Primary Mutations: V38A, A47I, and Q52R are located directly at the inhibitor-binding site.[9][15] The V38A and Q52R substitutions reduce the binding stability of this compound by disrupting critical hydrophobic and electrostatic interactions.[9][15] Interestingly, the A47I substitution appears to enhance the thermostability of the gp41 core structure itself, potentially compensating for fitness costs of other mutations, while still conferring resistance.[9]

-

Secondary Mutations: A substitution at position N126K in the CHR region of gp41 has been identified as a secondary or compensatory mutation.[9][16] This mutation does not directly interact with the inhibitor but likely restores viral fitness that may be impaired by the primary resistance mutations.[9]

Cross-resistance is observed between this compound and Enfuvirtide, as they share an overlapping binding region on the NHR.[14][17] However, this compound often retains significant activity against strains that are highly resistant to T20, due to its unique PBD and optimized interactions.[3]

Experimental Protocols

HIV-1 Pseudovirus Single-Cycle Infection Assay

This assay quantifies the inhibition of viral entry by measuring the activity of a reporter gene (e.g., luciferase or β-galactosidase) in target cells after a single round of infection with Env-pseudotyped viruses.

Methodology:

-

Pseudovirus Production: Co-transfect HEK293T cells with an Env-deficient HIV-1 backbone plasmid (containing a reporter gene) and a second plasmid expressing the desired HIV-1 Env glycoprotein (e.g., from NL4-3 strain).

-

Virus Harvest: After 48-72 hours, harvest the cell culture supernatant containing the pseudoviruses. Filter through a 0.45 µm filter and determine the viral titer (e.g., by p24 ELISA).

-

Inhibition Assay: a. Seed target cells (e.g., TZM-bl cells, which express CD4, CCR5, and CXCR4) in a 96-well plate. b. Prepare serial dilutions of this compound. c. Pre-incubate the pseudovirus with the this compound dilutions for 1 hour at 37°C. d. Add the virus-inhibitor mixture to the target cells. e. Incubate for 48 hours at 37°C.

-

Quantification: Lyse the cells and measure reporter gene activity (e.g., luminescence for luciferase).

-

Data Analysis: Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting to a dose-response curve.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is used to assess the secondary structure (α-helicity) and thermal stability of peptides and their complexes, providing insights into binding affinity.

Methodology:

-

Peptide Preparation: Synthesize and purify NHR-derived (e.g., N36) and CHR-derived (e.g., this compound, C34) peptides. Dissolve them in a suitable buffer (e.g., phosphate-buffered saline).

-

Complex Formation: Mix equimolar concentrations of an NHR peptide and a CHR peptide (e.g., N36 and this compound).

-

CD Spectra Acquisition: a. Place the peptide solution or complex in a quartz cuvette. b. Record the CD spectrum from approximately 190 to 260 nm at a controlled temperature (e.g., 25°C). c. An α-helical structure is characterized by double minima at ~208 and ~222 nm.[7]

-

Thermal Denaturation: a. Monitor the CD signal at 222 nm while increasing the temperature at a constant rate (e.g., 1-2°C/min) from a low temperature (e.g., 20°C) to a high temperature (e.g., 98°C). b. The resulting melting curve shows the transition from a folded (helical) to an unfolded state.

-

Data Analysis: The melting temperature (Tm), the temperature at which 50% of the complex is denatured, is determined from the midpoint of the transition. A higher Tm indicates a more stable complex and stronger binding affinity.[7]

Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to measure the real-time binding kinetics (association and dissociation rates) and affinity between an inhibitor and its target.

Methodology:

-

Chip Preparation: Immobilize a target molecule, such as a model lipid membrane, onto the surface of a sensor chip (e.g., an L1 chip for lipid bilayers).[12] This mimics the cellular or viral membrane environment.

-

Analyte Preparation: Prepare a series of concentrations of the analyte (this compound or Enfuvirtide) in a running buffer (e.g., HBS-N buffer).[12]

-

Binding Measurement: a. Inject the running buffer over the sensor surface to establish a stable baseline. b. Inject a specific concentration of the this compound solution over the surface for a set time to monitor the association phase.[12] c. Switch back to the running buffer to monitor the dissociation phase.[12] d. Regenerate the sensor surface between cycles if necessary.

-

Data Analysis: a. The binding events are recorded in a sensorgram, which plots the response units (RU) over time. b. Fit the association and dissociation curves to a suitable binding model (e.g., steady-state affinity model) to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD), where KD = kd/ka.[12] A lower KD value indicates higher binding affinity.

Conclusion

This compound represents a significant advancement in the development of HIV-1 fusion inhibitors. Its rational design, which includes a dedicated pocket-binding domain and engineered stabilizing residues, results in superior binding affinity to the gp41 NHR and potent antiviral activity against a wide array of HIV-1 strains, including those resistant to first-generation drugs.[3][5] Understanding the precise molecular interactions, the quantitative aspects of its inhibitory action, and the mechanisms of resistance is crucial for the clinical management of HIV-1 and provides a structural and mechanistic blueprint for the development of even more robust and broad-spectrum antiviral therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Design and evaluation of this compound, a novel HIV-1 fusion inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Broad Antiviral Activity and Crystal Structure of HIV-1 Fusion Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibition of HIV Entry by Targeting the Envelope Transmembrane Subunit gp41 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In Vitro Selection and Characterization of HIV-1 Variants with Increased Resistance to this compound, a Novel HIV-1 Fusion Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. Molecular mechanism of HIV-1 resistance to this compound, a clinical trial–approved membrane fusion inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Long-Acting HIV-1 Fusion Inhibitory Peptides and their Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Structural and Functional Characterization of Membrane Fusion Inhibitors with Extremely Potent Activity against Human Immunodeficiency Virus Type 1 (HIV-1), HIV-2, and Simian Immunodeficiency Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The improved efficacy of this compound compared with enfuvirtide might be related to its selectivity for the rigid biomembrane, as determined through surface plasmon resonance - PMC [pmc.ncbi.nlm.nih.gov]

- 13. journals.asm.org [journals.asm.org]

- 14. Synergistic efficacy of combination of Enfuvirtide and this compound, the first and next generation HIV fusion inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Molecular mechanism of HIV-1 resistance to this compound, a clinical trial-approved membrane fusion inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. A Compensatory Mutation Provides Resistance to Disparate HIV Fusion Inhibitor Peptides and Enhances Membrane Fusion - PMC [pmc.ncbi.nlm.nih.gov]

- 17. This compound, a potent HIV fusion inhibitor peptide - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacokinetic Profile of Sifuvirtide: An In-depth Technical Guide from Early Clinical Studies

For Researchers, Scientists, and Drug Development Professionals

Sifuvirtide, a novel peptide-based HIV-1 fusion inhibitor, has demonstrated a promising pharmacokinetic profile in early clinical development. This technical guide provides a comprehensive overview of its pharmacokinetic properties, experimental protocols from key studies, and visual representations of its mechanism of action and clinical trial workflow.

Pharmacokinetic Data Summary

The pharmacokinetic parameters of this compound have been evaluated in both healthy volunteers (Phase Ia) and HIV-infected patients (Phase II). The data from these early clinical studies are summarized below, showcasing the drug's behavior after single and multiple administrations.

Phase Ia Study in Healthy Volunteers

A Phase Ia clinical study involving 60 healthy individuals evaluated the safety, tolerability, and pharmacokinetics of this compound. Participants received a single subcutaneous injection of this compound at doses of 5, 10, 20, 30, and 40 mg.[1] The study also assessed the pharmacokinetics following multiple administrations.[1][2]

| Administration | Parameter | Value | Reference |

| Single Dose | Decay Half-life (T½) | 20.0 ± 8.6 h | [1][2] |

| Multiple Doses | Decay Half-life (T½) | 26.0 ± 7.9 h | [1][2] |

Phase IIa Study in HIV-Infected Patients

A Phase IIa clinical study investigated the pharmacokinetics of this compound in both treatment-naive and treatment-experienced HIV-infected patients. Nineteen treatment-naive patients received subcutaneous this compound at 10 mg or 20 mg once daily for 28 days. Eight treatment-experienced patients received 20 mg of this compound once daily in combination with other antiretroviral drugs for 168 days.[3]

Treatment-Naive Patients (Study 1) [3]

| Dose Group (once daily) | Parameter | Value |

| 10 mg | Half-life (T½) | 17.8 ± 3.7 h |

| 10 mg | Mean Cmax (last dose) | 498 ± 54 ng/mL |

| 20 mg | Half-life (T½) | 39.0 ± 3.5 h |

| 20 mg | Mean Cmax (last dose) | 897 ± 136 ng/mL |

Treatment-Experienced Patients (Study 2) [3]

| Dose Group (once daily) | Parameter | Value |

| 20 mg | Half-life (T½) | 6.71 ± 2.17 h |

| 20 mg | Cmax (after 168th dose) | 765 ± 288 ng/mL |

Experimental Protocols

The determination of this compound's pharmacokinetic profile relied on robust experimental designs and sensitive bioanalytical methods.

Clinical Study Design

-

Phase Ia Study: This was a single-center, randomized, double-blind, placebo-controlled study in 60 healthy adult volunteers. The study involved single ascending dose and multiple dose cohorts. This compound was administered via subcutaneous injection in the abdomen.[1][2]

-

Phase IIa Study: This study enrolled HIV-infected patients. Treatment-naive patients were randomized to receive either 10 mg or 20 mg of this compound daily for 28 days. Treatment-experienced patients received 20 mg of this compound daily as part of a combination therapy for 168 days.[3]

Bioanalytical Method for this compound Quantification

A sensitive and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was developed for the quantitative analysis of this compound in human plasma.[4]

-

Sample Preparation: To ensure the safety of laboratory personnel, plasma samples from HIV-1 positive patients were first treated with a solvent/detergent method to inactivate the virus. Subsequently, proteins in the plasma were precipitated.[4]

-

Chromatography and Mass Spectrometry: The analysis was performed using an LC-MS/MS system. A structural analog of this compound was used as the internal standard. The mass spectrometer was operated in the positive ion and multiple reaction monitoring (MRM) mode. The specific transitions monitored were m/z 946.3→159.0 for this compound and m/z 951.7→159.2 for the internal standard.[4]

-

Method Validation: The assay was validated for its precision and accuracy. The intra-day precision ranged from 2.74% to 7.57%, with accuracies between 91.63% and 102.53%. The inter-day precision was between 2.65% and 3.58%, with accuracies from 95.53% to 105.28%. The lower limit of quantitation (LLOQ) for this compound in plasma was established at 9.75 ng/mL. Stability studies confirmed that this compound remained stable throughout the assay procedure and during long-term storage.[4] An earlier developed on-line solid-phase extraction (SPE) combined with LC/MS/MS for monkey plasma also demonstrated good linearity, precision, and accuracy.[5]

Visualizations

HIV-1 Fusion and Inhibition by this compound

This compound targets the HIV-1 envelope glycoprotein gp41, a critical component in the viral fusion process. The following diagram illustrates the mechanism of HIV-1 entry and the inhibitory action of this compound.

Caption: Mechanism of HIV-1 entry and this compound's inhibitory action on gp41.

Early Phase Clinical Trial Workflow for this compound Pharmacokinetic Assessment

The following diagram outlines the typical workflow for a Phase I single ascending dose (SAD) and multiple ascending dose (MAD) clinical trial to evaluate the pharmacokinetics of a new drug like this compound.

Caption: Workflow of a Phase I SAD/MAD clinical trial for pharmacokinetic evaluation.

References

- 1. Design and evaluation of this compound, a novel HIV-1 fusion inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Pharmacokinetics of this compound in treatment-naive and treatment-experienced HIV-infected patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Quantitative analysis of a novel HIV fusion inhibitor (this compound) in HIV infected human plasma using high-performance liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Quantification of this compound in monkey plasma by an on-line solid-phase extraction procedure combined with liquid chromatography/electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Sifuvirtide Structure-Activity Relationship (SAR) Studies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sifuvirtide (SFT) is a potent, next-generation HIV-1 fusion inhibitor peptide that has demonstrated significant promise in clinical trials.[1] Designed based on the three-dimensional structure of the HIV-1 gp41 fusogenic core, this compound offers improved antiviral activity and a better pharmacokinetic profile compared to the first-generation fusion inhibitor, Enfuvirtide (T20).[2][3] This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of this compound, offering valuable insights for researchers and professionals involved in the development of novel anti-HIV therapeutics.

This compound targets the gp41 transmembrane glycoprotein, a critical component of the HIV-1 entry machinery. Specifically, it binds to the N-terminal heptad repeat (NHR) of gp41, preventing the formation of the six-helix bundle (6-HB) structure that is essential for the fusion of the viral and cellular membranes.[4][5] Understanding the intricate relationship between this compound's structure and its inhibitory activity is paramount for designing more effective and resilient fusion inhibitors that can overcome drug resistance.

This guide will delve into the quantitative analysis of this compound's activity against various HIV-1 strains, including those with resistance mutations. It will also provide detailed experimental protocols for key assays used in SAR studies and present visual representations of critical pathways and workflows to facilitate a comprehensive understanding of this compound's mechanism of action and the methodologies used to evaluate it.

This compound: Mechanism of Action

The entry of HIV-1 into a host cell is a multi-step process initiated by the binding of the viral envelope glycoprotein gp120 to the CD4 receptor on the target cell surface.[4] This interaction triggers conformational changes in gp120, exposing a binding site for a coreceptor, either CCR5 or CXCR4.[4] Coreceptor binding induces further conformational changes, leading to the exposure and insertion of the gp41 fusion peptide into the host cell membrane.[4]

Subsequently, the gp41 NHR and C-terminal heptad repeat (CHR) regions refold into a thermostable six-helix bundle (6-HB), bringing the viral and cellular membranes into close proximity and facilitating membrane fusion.[4][5] this compound, a synthetic peptide derived from the CHR of gp41, acts as a competitive inhibitor of this process. It binds to the NHR of gp41 in its pre-hairpin intermediate state, thereby preventing the formation of the 6-HB and blocking viral entry.[2][4]

The design of this compound involved the introduction of charged amino acid residues (glutamic acid and lysine) at solvent-accessible sites to create intramolecular salt bridges, which stabilize the helical conformation of the peptide and enhance its binding affinity to the NHR.[4][6]

Figure 1: HIV-1 Entry and Inhibition by this compound.

Quantitative Structure-Activity Relationship Data

The antiviral potency of this compound and its derivatives is typically quantified by determining the 50% inhibitory concentration (IC50) or 50% effective concentration (EC50) in cell-based assays. The following tables summarize key quantitative data from various SAR studies.

Table 1: Antiviral Activity of this compound Against Different HIV-1 Subtypes

| HIV-1 Subtype | This compound IC50 (nM) | Enfuvirtide (T20) IC50 (nM) |

| Subtype A (mean) | 1.81 | 13.86 |

| Subtype B (mean) | 10.35 | 189.20 |

| Subtype C (mean) | 3.84 | 57.41 |

| CRF07_BC (mean) | 2.66 | 46.05 |

| CRF01_AE (mean) | 10.40 | 26.85 |

| Subtype B' (mean) | 3.49 | 19.34 |

| Data extracted from He et al., 2012.[5] |

Table 2: Impact of gp41 Mutations on this compound Activity

| HIV-1 NL4-3 Mutant | This compound IC50 (nM) | Fold Resistance |

| Wild-type | 0.86 | 1.0 |

| V38A | 6.82 | 7.93 |

| A47I | 3.94 | 4.58 |

| Q52R | 33.96 | 39.49 |

| N126K | 1.46 | 1.70 |

| V38A/A47I | 13.63 | 15.85 |

| V38A/A47I/Q52R | 88.57 | 103.0 |

| V38A/A47I/N126K | 21.39 | 24.87 |

| V38A/A47I/Q52R/N126K | 108.9 | 126.6 |

| Data extracted from Yu et al., 2018.[4] |

Table 3: Activity of Modified this compound (MT-SFT) Against Resistant Strains

| HIV-1 NL4-3 Mutant | This compound IC50 (nM) | MT-SFT IC50 (nM) | Fold Change in Activity |

| V38A | 6.82 | 1.93 | 3.53 |

| A47I | 3.94 | 1.02 | 3.86 |

| Q52R | 33.96 | 2.87 | 11.83 |

| N126K | 1.46 | 0.79 | 1.85 |

| V38A/A47I | 13.63 | 3.14 | 4.34 |

| V38A/A47I/Q52R | 88.57 | 10.21 | 8.67 |

| MT-SFT contains an "M-T hook" modification at the N-terminus. Data extracted from Yu et al., 2018.[4] |

Table 4: Synergistic Effect of this compound and Enfuvirtide Combination

| HIV-1 Strain | This compound IC50 (nM) | Enfuvirtide IC50 (nM) | Combination IC50 (nM) |

| HIV-1 IIIB (X4) | 0.8 ± 0.2 | 4.2 ± 0.9 | 0.2 ± 0.05 |

| HIV-1 BaL (R5) | 1.1 ± 0.3 | 5.8 ± 1.2 | 0.3 ± 0.08 |

| NL4-3 V38A | 1.5 ± 0.4 | 112.5 ± 21.3 | 0.8 ± 0.2 |

| NL4-3 V38A/N42D | 2.1 ± 0.5 | 256.7 ± 45.1 | 1.2 ± 0.3 |

| Data extracted from Wang et al., 2009. |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of SAR studies. The following sections provide protocols for key experiments used to evaluate this compound's activity.

HIV-1 Pseudovirus Infectivity Assay

This assay measures the ability of a compound to inhibit viral entry in a single-round infection model.

Materials:

-

HEK293T cells

-

HIV-1 Env-expressing plasmid and an Env-deficient HIV-1 backbone plasmid (e.g., pSG3ΔEnv)

-

Target cells expressing CD4, CCR5, and/or CXCR4 (e.g., TZM-bl cells)

-

Cell culture medium (DMEM with 10% FBS and antibiotics)

-

Transfection reagent

-

Luciferase assay reagent

-

96-well culture plates

-

Luminometer

Protocol:

-

Pseudovirus Production:

-

Co-transfect HEK293T cells with the HIV-1 Env-expressing plasmid and the Env-deficient backbone plasmid using a suitable transfection reagent.

-

Incubate the cells for 48-72 hours.

-

Harvest the culture supernatant containing the pseudoviruses.

-

Clarify the supernatant by centrifugation and filter through a 0.45 µm filter.

-

Determine the viral titer (e.g., by p24 ELISA or by titrating on target cells).

-

-

Inhibition Assay:

-

Seed target cells (e.g., TZM-bl) in a 96-well plate.

-

Prepare serial dilutions of this compound.

-

Pre-incubate the pseudovirus with the this compound dilutions for 1 hour at 37°C.

-

Add the virus-inhibitor mixture to the target cells.

-

Incubate for 48 hours at 37°C.

-

Lyse the cells and measure luciferase activity using a luminometer.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each this compound concentration relative to the virus control (no inhibitor).

-

Determine the IC50 value by fitting the dose-response curve using non-linear regression.

-

Figure 2: HIV-1 Pseudovirus Infectivity Assay Workflow.

Cell-Cell Fusion Assay

This assay measures the inhibition of membrane fusion between cells expressing HIV-1 Env and target cells expressing CD4 and coreceptors.

Materials:

-

Effector cells expressing HIV-1 Env and a reporter gene (e.g., T7 polymerase)

-

Target cells expressing CD4, coreceptors, and a reporter gene under the control of the corresponding promoter (e.g., luciferase under the T7 promoter)

-

Cell culture medium

-

96-well culture plates

-

Lysis buffer and reporter gene assay reagents

Protocol:

-

Seed target cells in a 96-well plate.

-

Prepare serial dilutions of this compound.

-

Add the this compound dilutions to the target cells.

-

Add effector cells to the wells.

-

Co-culture the cells for a defined period (e.g., 6-8 hours) at 37°C to allow for cell fusion.

-

Lyse the cells and measure the reporter gene activity.

-

Calculate the percentage of fusion inhibition and determine the IC50 value.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is used to assess the secondary structure (e.g., α-helicity) of this compound and its interaction with the NHR target peptide.

Materials:

-

This compound and NHR-derived peptide (e.g., N36)

-

Phosphate-buffered saline (PBS)

-

CD spectropolarimeter

-

Quartz cuvette

Protocol:

-

Dissolve the peptides in PBS to the desired concentration (e.g., 10 µM).

-

To study the interaction, mix this compound and the NHR peptide in a 1:1 molar ratio.

-

Record the CD spectra in the far-UV region (e.g., 190-260 nm) at a controlled temperature.

-

To determine thermal stability (Tm), monitor the CD signal at a specific wavelength (e.g., 222 nm) while gradually increasing the temperature.

-

Analyze the spectra to estimate the percentage of α-helical content and determine the melting temperature (Tm).

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with the binding of this compound to its target, providing thermodynamic parameters such as binding affinity (Kd), enthalpy (ΔH), and stoichiometry (n).

Materials:

-

This compound and NHR-derived peptide

-

Dialysis buffer (e.g., PBS)

-

Isothermal titration calorimeter

Protocol:

-

Dialyze both peptide solutions extensively against the same buffer to minimize heat of dilution effects.

-

Load the NHR peptide into the sample cell and this compound into the injection syringe.

-

Perform a series of injections of this compound into the sample cell while monitoring the heat released or absorbed.

-

Integrate the heat flow peaks to obtain the heat change per injection.

-

Fit the binding isotherm to a suitable binding model to determine the thermodynamic parameters.

Figure 3: Workflow for Biophysical Characterization Assays.

Conclusion and Future Directions

The structure-activity relationship of this compound is a well-studied area that has provided critical insights into the molecular mechanisms of HIV-1 fusion and its inhibition. The quantitative data clearly demonstrate the high potency of this compound against a broad range of HIV-1 subtypes and its improved activity over the first-generation inhibitor, Enfuvirtide.

Resistance to this compound is primarily associated with mutations in the gp41 NHR, particularly at positions V38, A47, and Q52.[4] However, modifications to the this compound structure, such as the addition of an M-T hook, have shown promise in overcoming this resistance.[4] Furthermore, combination therapy with Enfuvirtide exhibits a strong synergistic effect, suggesting a potential clinical strategy to enhance efficacy and combat resistance.

Future research in this area should focus on:

-

The design and synthesis of novel this compound analogs with improved resistance profiles.

-

Further investigation into the structural basis of resistance to inform the development of next-generation inhibitors.

-

Exploration of alternative delivery mechanisms to improve patient adherence and convenience.

By leveraging the extensive knowledge of this compound's SAR, the scientific community can continue to develop more potent and durable antiretroviral therapies to combat the global HIV/AIDS epidemic.

References

- 1. Pseudovirus (PSV) Assay [bio-protocol.org]

- 2. [PDF] Using circular dichroism spectra to estimate protein secondary structure | Semantic Scholar [semanticscholar.org]

- 3. Circular dichroism of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubcompare.ai [pubcompare.ai]

- 5. Molecular mechanism of HIV-1 resistance to this compound, a clinical trial–approved membrane fusion inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Isothermal Titration Calorimetry [bio-protocol.org]

The Critical Role of the Pocket-Binding Domain in Sifuvirtide's Anti-HIV-1 Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sifuvirtide (SFT) is a potent, next-generation HIV-1 fusion inhibitor that demonstrates significant promise in overcoming resistance to earlier antiviral therapies.[1][2] This technical guide delves into the core mechanism of this compound's action, with a specific focus on the indispensable role of its pocket-binding domain (PBD). By targeting a conserved hydrophobic pocket on the N-terminal heptad repeat (NHR) of the viral glycoprotein gp41, the PBD is central to this compound's enhanced binding affinity and potent inhibition of the viral fusion process. This document provides a comprehensive overview of the molecular interactions, quantitative efficacy data, and detailed experimental protocols relevant to the study of this compound and its PBD.

Introduction: HIV-1 Fusion and the Mechanism of this compound

HIV-1 entry into a host cell is a multi-step process orchestrated by the viral envelope glycoprotein complex, composed of gp120 and gp41. The fusion process is initiated by the binding of gp120 to the host cell's CD4 receptor and a coreceptor (CCR5 or CXCR4). This binding triggers a series of conformational changes in gp41, leading to the exposure of its N-terminal heptad repeat (NHR) and C-terminal heptad repeat (CHR) regions. The NHR and CHR domains then associate to form a thermostable six-helix bundle (6-HB), a critical step that brings the viral and cellular membranes into close proximity, facilitating membrane fusion and viral entry.[3]

This compound is a synthetic peptide derived from the CHR of gp41. It acts as a fusion inhibitor by competitively binding to the NHR of gp41, thereby preventing the formation of the 6-HB.[1][2] A key structural feature of this compound, and a significant advancement over first-generation fusion inhibitors like Enfuvirtide (T20), is the optimization of its pocket-binding domain (PBD).[2] This domain is specifically designed to interact with a deep hydrophobic pocket on the surface of the NHR trimer, a region crucial for the stability of the 6-HB.[3] The enhanced interaction mediated by the PBD is a primary determinant of this compound's high antiviral potency and its activity against T20-resistant HIV-1 strains.[1]

The Pocket-Binding Domain (PBD): A Molecular Anchor

The PBD of this compound is a sequence of amino acids at its N-terminus engineered for high-affinity binding to the hydrophobic pocket of the gp41 NHR. This pocket is a conserved and functionally critical site, making it an attractive target for antiviral drug design.[3] The interaction between this compound's PBD and the NHR pocket is predominantly hydrophobic, with key residues in the PBD fitting snugly into the pocket, much like a key in a lock. This strong and specific binding anchors this compound to the NHR, effectively blocking the subsequent binding of the viral CHR and halting the fusion process.

The following diagram illustrates the mechanism of HIV-1 fusion and the inhibitory action of this compound, highlighting the role of the PBD.

Caption: HIV-1 fusion pathway and this compound's inhibitory mechanism.

Quantitative Analysis of this compound's Efficacy

The potency of this compound has been quantified through various in vitro assays, demonstrating its superior performance compared to earlier fusion inhibitors. The following tables summarize key quantitative data.

Table 1: In Vitro Antiviral Activity of this compound

| HIV-1 Strain | IC50 (nM) | Fold difference vs. Enfuvirtide | Reference |

| NL4-3 (Lab-adapted, X4) | 1.1 | ~21x more potent | [4] |

| Bal (Primary, R5) | 1.2 ± 0.2 | ~19x more potent | [1] |

| T20-resistant strains | Effective at low nM concentrations | Significantly more potent | [1] |

| Subtype A | 1.81 (mean) | ~7.7x more potent | [5] |

| Subtype B | 10.35 (mean) | ~18x more potent | [5] |

| Subtype C | 3.84 (mean) | ~15x more potent | [5] |

Table 2: Binding Affinity of this compound

| Binding Partner | Method | Dissociation Constant (Kd) | Reference |

| N36 (NHR peptide) | Surface Plasmon Resonance (SPR) | Not explicitly stated, but high affinity implied | [6] |

| Sphingomyelin (SM) bilayers | Surface Plasmon Resonance (SPR) | 1.19 x 10⁻⁵ M | [6] |

| Dipalmitoylphosphatidylcholine (DPPC) bilayers | Surface Plasmon Resonance (SPR) | 1.16 x 10⁻⁵ M | [7] |

Note: Direct Kd values for this compound binding to the NHR trimer are not consistently reported across the literature, but high affinity is a well-established characteristic.

Detailed Experimental Protocols

This section provides an overview of the methodologies for key experiments used to characterize the function of this compound and its PBD.

HIV-1 Mediated Cell-Cell Fusion Assay

This assay quantifies the ability of an inhibitor to block the fusion of cells expressing the HIV-1 envelope glycoprotein with target cells expressing CD4 and coreceptors.

Principle: Effector cells (e.g., H9/IIIB) expressing HIV-1 Env are co-cultured with target cells (e.g., MT-2) that express CD4, CXCR4, and an integrated HIV-1 LTR-luciferase reporter gene. Fusion between the cells leads to the activation of the luciferase reporter. The inhibitory effect of this compound is measured by the reduction in luciferase activity.

Protocol Outline:

-

Cell Preparation: Culture effector and target cells to the appropriate density.

-

Inhibitor Preparation: Prepare serial dilutions of this compound in culture medium.

-

Co-culture: Mix effector and target cells in a 96-well plate.

-

Inhibitor Addition: Add the diluted this compound to the co-culture.

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 24 hours).

-

Lysis and Luciferase Assay: Lyse the cells and measure luciferase activity using a luminometer.

-

Data Analysis: Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Caption: Workflow for the HIV-1 mediated cell-cell fusion assay.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is used to assess the secondary structure (e.g., α-helicity) of peptides like this compound and to study their interaction with target molecules.

Principle: Chiral molecules, such as peptides with a defined secondary structure, absorb left and right circularly polarized light differently. This differential absorption, measured by a CD spectrometer, provides information about the peptide's conformation. The interaction of this compound with an NHR-mimicking peptide (e.g., N36) can be monitored by changes in the CD spectrum, indicating conformational changes upon binding.

Protocol Outline:

-

Sample Preparation: Prepare solutions of this compound, the NHR peptide (e.g., N36), and a mixture of both in a suitable buffer (e.g., phosphate-buffered saline).

-

Instrument Setup: Purge the CD spectrometer with nitrogen gas. Set the desired wavelength range (e.g., 190-260 nm), bandwidth, and scanning speed.

-

Blank Measurement: Record the CD spectrum of the buffer alone.

-

Sample Measurement: Record the CD spectra of the individual peptides and the mixture.

-

Data Processing: Subtract the buffer spectrum from the sample spectra. Convert the data to mean residue ellipticity.

-

Analysis: Analyze the spectra to determine the α-helical content and observe any conformational changes upon binding.

GST Pull-Down Assay

This in vitro technique is used to confirm the physical interaction between this compound and the gp41 NHR.

Principle: A recombinant protein consisting of the gp41 NHR fused to Glutathione S-transferase (GST-NHR) is expressed and purified. This fusion protein is then immobilized on glutathione-agarose beads. A cell lysate or a solution containing this compound is incubated with the beads. If this compound binds to the NHR, it will be "pulled down" with the beads. The presence of this compound in the pulled-down fraction is then detected, typically by Western blotting.

Protocol Outline:

-

Bait Protein Preparation: Express and purify the GST-NHR fusion protein.

-

Bead Preparation: Equilibrate glutathione-agarose beads with a binding buffer.

-

Immobilization: Incubate the GST-NHR protein with the beads to immobilize it.

-

Washing: Wash the beads to remove any unbound GST-NHR.

-

Binding: Incubate the beads with a solution containing this compound.

-

Washing: Wash the beads extensively to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads.

-

Detection: Analyze the eluted proteins by SDS-PAGE and Western blotting using an anti-Sifuvirtide antibody to confirm its presence.

Caption: Workflow of a GST pull-down assay to verify this compound-NHR interaction.

Conclusion and Future Directions

The pocket-binding domain is a cornerstone of this compound's design and a primary contributor to its potent anti-HIV-1 activity. The high-affinity interaction between the PBD and the conserved hydrophobic pocket on the gp41 NHR effectively disrupts the viral fusion machinery. The quantitative data and experimental methodologies presented in this guide underscore the critical nature of this interaction.

Future research in this area will likely focus on further optimizing the PBD and other domains of fusion inhibitors to enhance their pharmacokinetic properties, broaden their activity against a wider range of viral subtypes and resistant strains, and explore novel delivery mechanisms. A deeper understanding of the structure-activity relationships governing the PBD-pocket interaction will continue to be instrumental in the development of the next generation of HIV-1 entry inhibitors.

References

- 1. The improved efficacy of this compound compared with enfuvirtide might be related to its selectivity for the rigid biomembrane, as determined through surface plasmon resonance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design and evaluation of this compound, a novel HIV-1 fusion inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. Circular Dichroism (CD) [protocols.io]

- 5. researchgate.net [researchgate.net]

- 6. HIV-1 Fusion with CD4+ T cells Is Promoted by Proteins Involved in Endocytosis and Intracellular Membrane Trafficking - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Sifuvirtide's Interaction with the Six-Helix Bundle (6-HB) Formation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sifuvirtide (SFT) is a potent anti-HIV peptide-based fusion inhibitor that demonstrates significant promise in overcoming resistance to first-generation drugs like Enfuvirtide (T20). Its mechanism of action is centered on the disruption of the six-helix bundle (6-HB) formation, a critical step in the HIV-1 gp41-mediated membrane fusion process. This technical guide provides an in-depth analysis of this compound's interaction with the 6-HB, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms and experimental workflows.

Introduction: The HIV-1 Fusion Cascade and the Role of the Six-Helix Bundle

The entry of HIV-1 into a host cell is a multi-step process orchestrated by the viral envelope glycoprotein (Env), a trimer of gp120 and gp41 heterodimers.[1] The fusion process is initiated by the binding of gp120 to the CD4 receptor and a coreceptor (CCR5 or CXCR4) on the target cell surface.[2][3][4] This binding triggers a series of conformational changes in gp41, exposing its N-terminal heptad repeat (NHR) and C-terminal heptad repeat (CHR) regions.[2][5] The NHR regions assemble into a central trimeric coiled-coil, while the CHR regions fold back in an antiparallel manner to pack into the hydrophobic grooves of the NHR trimer.[1][5][6] This results in the formation of a highly stable six-helix bundle (6-HB), a hairpin-like structure that brings the viral and cellular membranes into close apposition, facilitating membrane fusion and viral entry.[1][2][5][6]

This compound, a synthetic peptide, is designed to mimic the CHR region of gp41. It competitively binds to the NHR region of the pre-hairpin intermediate, thereby preventing the endogenous CHR from folding back and forming the 6-HB.[6][7] This dominant-negative inhibition effectively halts the fusion process.[7][8]

Mechanism of Action of this compound

This compound's inhibitory action is predicated on its high-affinity binding to the NHR of gp41. Unlike first-generation fusion inhibitors such as T20, this compound has been engineered with specific amino acid substitutions that enhance its interaction with the deep hydrophobic pocket of the NHR trimer, a critical site for 6-HB stability.[6] This enhanced binding affinity contributes to its potent antiviral activity and its ability to inhibit T20-resistant strains.[1]

The interaction between this compound and the NHR leads to the formation of a heterotrimeric, non-fusogenic complex, effectively sequestering the NHR and preventing the conformational changes necessary for membrane fusion. The stability of this this compound-NHR complex is a key determinant of its inhibitory potency.

Quantitative Analysis of this compound's Inhibitory Activity

The potency of this compound is quantified by its 50% inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of viral replication. The stability of the 6-HB formed between this compound and NHR-derived peptides is often assessed by measuring the melting temperature (Tm) of the complex.

Table 1: Inhibitory Activity of this compound (SFT) against Diverse HIV-1 Subtypes

| Pseudovirus Subtype | Co-receptor | SFT IC50 (nM) | T20 IC50 (nM) |

| A | R5 | 1.81 ± 0.46 | 13.86 ± 7.29 |

| B | X4/R5 | 10.35 ± 11.23 | 189.20 ± 223.47 |

| C | R5 | 3.84 ± 2.68 | 57.41 ± 42.18 |

| CRF07_BC | R5/X4R5 | 2.66 ± 1.62 | 46.05 ± 33.32 |

| CRF01_AE | R5 | 10.40 ± 6.13 | 26.85 ± 10.11 |

| B' | R5/X4R5 | 3.49 ± 2.11 | 19.34 ± 7.42 |

Data are presented as mean ± S.D. and compiled from multiple experiments.[7]

Table 2: Thermostability of the Six-Helix Bundle (6-HB) Formed by this compound

| Peptide Complex | α-Helicity (%) | Tm (°C) |

| N36 + C34 | 95 | 85 |

| N36 + T20 | 49 | 65 |

| N36 + this compound | 93 | 88 |

| N36V38A + this compound | 85 | 75 |

| N36A47I + this compound | 96 | 92 |

| N36Q52R + this compound | 78 | 68 |

N36 is a peptide mimic of the NHR. C34 is a peptide mimic of the CHR. V38A, A47I, and Q52R are mutations in the NHR that confer resistance to fusion inhibitors.[6]

Experimental Protocols

Single-Cycle Infectivity Assay

This assay is used to determine the inhibitory activity of this compound against HIV-1 pseudoviruses.

Methodology:

-

Cell Culture: TZM-bl cells, which express CD4, CCR5, and CXCR4 and contain a luciferase reporter gene under the control of the HIV-1 Tat promoter, are cultured in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.

-

Pseudovirus Production: HIV-1 pseudoviruses are generated by co-transfecting 293T cells with an Env-expressing plasmid and an Env-deficient HIV-1 backbone plasmid (e.g., pSG3ΔEnv).

-

Inhibition Assay:

-

TZM-bl cells are seeded in 96-well plates.

-

Serial dilutions of this compound are prepared in DMEM.

-

A standardized amount of pseudovirus is pre-incubated with the this compound dilutions for 1 hour at 37°C.

-

The virus-drug mixture is then added to the TZM-bl cells.

-

After 48 hours of incubation, the cells are lysed.

-

-

Data Analysis: Luciferase activity is measured using a luminometer. The IC50 values are calculated by fitting the dose-response curves to a sigmoidal equation.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is employed to assess the secondary structure (α-helicity) and thermostability (Tm) of the 6-HB formed between this compound and NHR-derived peptides.

Methodology:

-

Peptide Preparation: this compound and NHR-mimetic peptides (e.g., N36) are synthesized and purified. The concentration of each peptide is determined by UV absorbance.

-

Complex Formation: Equimolar concentrations of this compound and the NHR peptide are mixed in phosphate-buffered saline (PBS).

-

CD Spectra Acquisition:

-

CD spectra are recorded at a constant temperature (e.g., 25°C) from 190 to 260 nm using a CD spectrometer.

-

The mean residue ellipticity is calculated to determine the α-helical content.

-

-

Thermal Denaturation:

-

The thermal stability of the complex is determined by monitoring the change in ellipticity at 222 nm as the temperature is increased from 20°C to 98°C at a controlled rate.

-

The Tm is the temperature at which 50% of the complex is unfolded.

-

References

- 1. Peptide-based Fusion Inhibitors for Preventing the Six-helix Bundle Formation of Class I Fusion Proteins: HIV and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Nonneutralizing Antibodies Induced by the HIV-1 gp41 NHR Domain Gain Neutralizing Activity in the Presence of the HIV Fusion Inhibitor Enfuvirtide: a Potential Therapeutic Vaccine Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Long-Acting HIV-1 Fusion Inhibitory Peptides and their Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.asm.org [journals.asm.org]

- 6. Molecular mechanism of HIV-1 resistance to this compound, a clinical trial–approved membrane fusion inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Broad Antiviral Activity and Crystal Structure of HIV-1 Fusion Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Sifuvirtide: A Next-Generation HIV Fusion Inhibitor - A Technical Overview

An In-depth Guide for Researchers and Drug Development Professionals on the Development History, Mechanism of Action, and Clinical Evaluation of Sifuvirtide.

Introduction

This compound (SFT) is a potent, next-generation anti-HIV peptide designed as a fusion inhibitor. It emerged from the need to overcome the limitations of the first-in-class fusion inhibitor, Enfuvirtide (T20), namely its relatively low potency, short half-life, and the rapid emergence of drug resistance.[1] Developed by FusoGen Pharmaceuticals Inc., this compound was designed based on the three-dimensional structure of the HIV-1 gp41 fusogenic core conformation, leading to improved antiviral activity and pharmacokinetic properties.[2] This technical guide provides a comprehensive overview of the development history of this compound, its mechanism of action, preclinical and clinical data, and the experimental methodologies employed in its evaluation.

Design and Mechanism of Action

This compound is a synthetic 36-amino acid peptide derived from the C-terminal heptad repeat (CHR) region of HIV-1 gp41.[3] Its design incorporates specific amino acid substitutions that enhance its binding affinity to the N-terminal heptad repeat (NHR) of gp41.[2] Unlike its predecessor Enfuvirtide, this compound was rationally designed to more effectively block the formation of the six-helix bundle, a critical step in the fusion of the viral and host cell membranes.[2] This dominant-negative action prevents the conformational changes in gp41 necessary for viral entry into the host cell.[2] The molecular design of this compound, which includes the addition of a pocket-binding domain (PBD), contributes to its enhanced stability and potency against a wide range of HIV-1 strains, including those resistant to Enfuvirtide.[4]

dot

Caption: Mechanism of HIV-1 fusion and inhibition by this compound.

Preclinical Development

In Vitro Antiviral Activity

This compound has demonstrated potent in vitro activity against a broad spectrum of primary and laboratory-adapted HIV-1 isolates, including various subtypes and those with resistance to Enfuvirtide.[2]

| HIV-1 Strain/Subtype | This compound IC50 (nM) | Enfuvirtide IC50 (nM) | Fold Difference | Reference |

| Laboratory Strains | ||||

| HXB2 (X4) | 0.33 | 4.8 | 14.5 | [5] |

| NL4-3 (X4) | 1.2 ± 0.2 | 23 ± 6 | 19.2 | [6] |

| Ba-L (R5) | 0.7 | 5.2 | 7.4 | [4] |

| Primary Isolates (Subtype B) | ||||

| 92US714 | 0.8 | 10.1 | 12.6 | [2] |

| 92HT599 | 1.1 | 15.6 | 14.2 | [2] |

| Enfuvirtide-Resistant Strains | ||||

| V38A | 2.6 | 127.2 | 48.9 | [4] |

| N42D/N43D | 4.1 | 289.5 | 70.6 | [4] |

Pharmacokinetics in Animal Models

Preclinical pharmacokinetic studies were conducted in monkeys to evaluate the profile of this compound.

| Administration Route | Dose | Tmax (h) | Cmax (µg/L) | T1/2 (h) | Bioavailability (%) | Reference |

| Intravenous (IV) | 1.2 mg/kg | - | 10626 ± 2886 | 6.3 ± 0.9 | - | [5] |

| Subcutaneous (SC) | 1.2 mg/kg | 0.25 - 2 | 528 ± 191 | 5.5 ± 1.0 | 49 ± 13 | [5] |

These studies indicated that this compound has a significantly longer half-life compared to Enfuvirtide in monkeys.[5]

Clinical Development

This compound has undergone several phases of clinical trials, primarily in China, to assess its safety, tolerability, pharmacokinetics, and efficacy.

Phase I Clinical Trials

A Phase Ia clinical study in 60 healthy individuals demonstrated that this compound was safe and well-tolerated.[2]

| Administration | Dose Range | Key Findings | Reference |